

Spectroscopic Profile of 1,1-Diethylpropargylamine: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diethylpropargylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **1,1-Diethylpropargylamine** (also known as 3-Ethylpent-1-yn-3-amine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and comparison with analogous structures. It also includes detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: 3-Ethylpent-1-yn-3-amine
- Synonyms: **1,1-Diethylpropargylamine**
- CAS Number: 3234-64-8[1]
- Molecular Formula: C₇H₁₃N[1]
- Molecular Weight: 111.18 g/mol [1]
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,1-diethylpropargylamine**. These predictions are based on the analysis of its functional groups and comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 0.9	Triplet	6H	-CH ₂ CH ₃
~ 1.5	Quartet	4H	-CH ₂ CH ₃
~ 1.7	Singlet	2H	-NH ₂
~ 2.1	Singlet	1H	-C≡CH

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~ 8	Primary	-CH ₂ CH ₃
~ 30	Secondary	-CH ₂ CH ₃
~ 55	Quaternary	-C(NH ₂)(CH ₂ CH ₃) ₂
~ 70	Tertiary	-C≡CH
~ 85	Quaternary	-C≡CH

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3300 - 3400	Medium, Sharp (doublet)	N-H Stretch	Primary Amine (-NH ₂) [2][3]
~ 3300	Strong, Sharp	≡C-H Stretch	Terminal Alkyne
~ 2970 - 2850	Strong	C-H Stretch	Alkyl (CH ₃ , CH ₂)
~ 2100	Weak, Sharp	C≡C Stretch	Alkyne
~ 1650 - 1580	Medium	N-H Bend	Primary Amine (-NH ₂) [2][3]
~ 1460, 1380	Medium	C-H Bend	Alkyl (CH ₃ , CH ₂)
~ 1250 - 1020	Medium-Weak	C-N Stretch	Aliphatic Amine[2][3]

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
111	Moderate	[M] ⁺ (Molecular Ion)
96	High	[M - CH ₃] ⁺
82	High	[M - C ₂ H ₅] ⁺ (α-cleavage)
54	Moderate	[C ₄ H ₆] ⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data outlined above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Materials:

- **1,1-Diethylpropargylamine** (5-10 mg)
- Deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL)
- Tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm diameter)
- Pipette and vial

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,1-diethylpropargylamine** into a clean, dry vial.
 - Add 0.5-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3).
 - Add a small drop of TMS to serve as the internal reference ($\delta = 0.00$ ppm).
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean, dry NMR tube.[\[4\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:

- Set the spectral width to approximately 15 ppm.
- Use a 90° pulse angle.
- Set the acquisition time to 2-4 seconds.
- Set the relaxation delay to 1-2 seconds.
- Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set the spectral width to approximately 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the acquisition time to 1-2 seconds.
 - Set the relaxation delay to 2-5 seconds (longer delays may be needed for quaternary carbons).
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Apply baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

- **1,1-Diethylpropargylamine** (a few drops)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of the liquid **1,1-diethylpropargylamine** onto the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- **1,1-Diethylpropargylamine**
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Helium carrier gas.
- Volumetric flask and a suitable volatile solvent (e.g., dichloromethane or methanol).

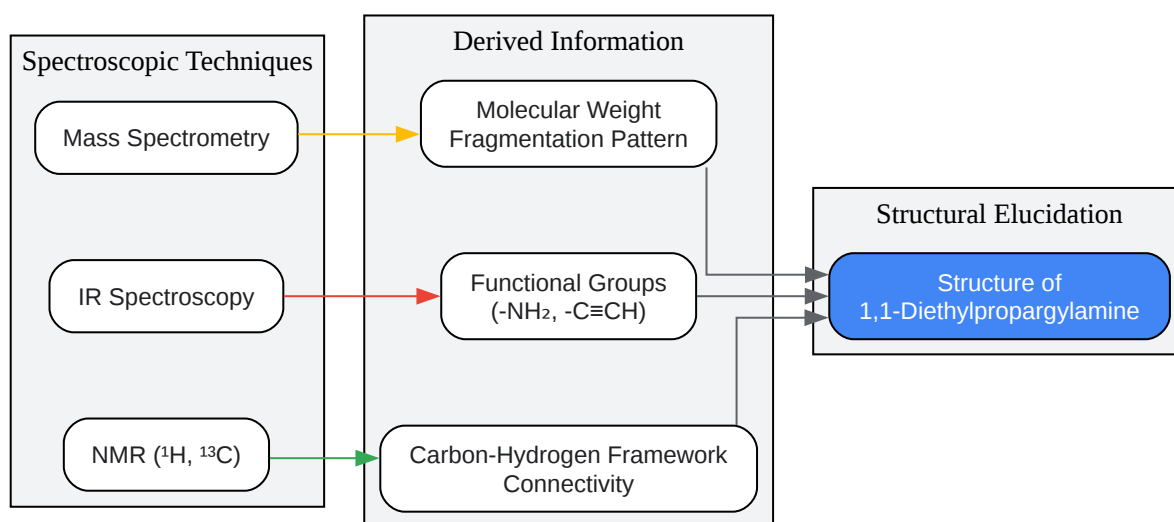
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **1,1-diethylpropargylamine** (e.g., 1 mg/mL) in a volatile solvent.
- GC-MS Setup:
 - Set the GC oven temperature program to ensure separation from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
 - Set the injector temperature to a value that ensures vaporization without decomposition (e.g., 250°C).
 - Use helium as the carrier gas at a constant flow rate.
- MS Acquisition (EI mode):
 - Set the ionization energy to the standard 70 eV.^[5]
 - Set the mass analyzer to scan a suitable mass range (e.g., m/z 30-200).
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
- Data Analysis:
 - Identify the peak in the total ion chromatogram corresponding to **1,1-diethylpropargylamine**.

- Analyze the mass spectrum associated with this peak.
- Identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of **1,1-diethylpropargylamine**.



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Caption: Workflow for Structural Elucidation.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Diethylpropargylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293935#1-1-diethylpropargylamine-spectroscopic-data-nmr-ir-ms]

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